molecular formula C20H28N6O3 B6499764 8((2-(DIETHYLAMINO)ET)AMINO)3-ME-7-(2-PHENOXY-ET)3,7-DIHYDRO-1H-PURINE-2,6-DIONE CAS No. 536718-76-0

8((2-(DIETHYLAMINO)ET)AMINO)3-ME-7-(2-PHENOXY-ET)3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B6499764
CAS No.: 536718-76-0
M. Wt: 400.5 g/mol
InChI Key: GDNNXPDCFZRUHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

8((2-(DIETHYLAMINO)ET)AMINO)3-ME-7-(2-PHENOXY-ET)3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, vary depending on the specific reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups to the purine core .

Scientific Research Applications

8((2-(DIETHYLAMINO)ET)AMINO)3-ME-7-(2-PHENOXY-ET)3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8((2-(DIETHYLAMINO)ET)AMINO)3-ME-7-(2-PHENOXY-ET)3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Properties

IUPAC Name

8-[2-(diethylamino)ethylamino]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O3/c1-4-25(5-2)12-11-21-19-22-17-16(18(27)23-20(28)24(17)3)26(19)13-14-29-15-9-7-6-8-10-15/h6-10H,4-5,11-14H2,1-3H3,(H,21,22)(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNNXPDCFZRUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(N1CCOC3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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